N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic acetamide derivative featuring a piperidine core substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with a methylene linker to a 2-phenoxyacetamide moiety. Key structural elements include:
- Piperidine ring: Provides rigidity and influences bioavailability.
- 2-Methoxyethyl substituent: Enhances solubility and modulates receptor interactions.
- 2-Phenoxyacetamide group: May contribute to binding affinity at enzyme or receptor sites.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-15(8-10-19)13-18-17(20)14-22-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJYWYUWIAWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Core Structural Components
The target molecule can be dissected into three primary subunits:
- 1-(2-Methoxyethyl)piperidin-4-ylmethylamine : Serves as the nitrogen-containing backbone.
- Phenoxyacetic acid : Provides the aromatic ether and carboxylic acid precursor for amide formation.
- Acetyl group : Introduced via acetylation of the secondary amine.
Strategic Bond Disconnections
- Disconnection 1 : Cleavage of the amide bond between the piperidine and phenoxyacetamide groups suggests a late-stage coupling of 1-(2-methoxyethyl)piperidin-4-ylmethylamine with phenoxyacetyl chloride.
- Disconnection 2 : The 2-methoxyethyl side chain on the piperidine ring implies alkylation of a precursor amine (e.g., piperidin-4-ylmethylamine) with 2-methoxyethyl bromide under basic conditions.
Synthetic Methodologies
Synthesis of 1-(2-Methoxyethyl)piperidin-4-ylmethylamine
Reductive Amination of Piperidin-4-one
Piperidin-4-one undergoes reductive amination with 2-methoxyethylamine using sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C. This method, adapted from μ-opioid receptor ligand syntheses, typically achieves 70–85% yields.
Reaction Scheme :
$$
\text{Piperidin-4-one} + \text{2-Methoxyethylamine} \xrightarrow{\text{STAB, CH}2\text{Cl}2} \text{1-(2-Methoxyethyl)piperidin-4-ylamine}
$$
N-Alkylation of Piperidin-4-ylmethylamine
Alternative pathways involve alkylating piperidin-4-ylmethylamine with 2-methoxyethyl bromide. Potassium carbonate in dimethylformamide (DMF) at 80°C facilitates this SN2 reaction, as demonstrated in fentanyl intermediate syntheses.
Optimization Notes :
Synthesis of Phenoxyacetyl Chloride
Chlorination of Phenoxyacetic Acid
Phenoxyacetic acid reacts with thionyl chloride (SOCl₂) in toluene under reflux (110°C, 4–6 hours). The reaction is driven to completion by removing HCl gas, yielding phenoxyacetyl chloride in >90% purity.
Safety Considerations :
- SOCl₂ must be handled in a fume hood due to toxic gas emission.
- Anhydrous conditions prevent side reactions with moisture.
Amide Coupling: Final Assembly
Schotten-Baumann Reaction
Combining 1-(2-methoxyethyl)piperidin-4-ylmethylamine with phenoxyacetyl chloride in a biphasic system (dichloromethane/water) using sodium hydroxide as a base. This method, adapted from peptidomimetic syntheses, affords the target compound in 65–75% yield after recrystallization.
Reaction Conditions :
- Molar ratio: 1:1.2 (amine:acyl chloride).
- Temperature: 0°C to room temperature.
- Workup: Extraction with ethyl acetate, drying over MgSO₄, and silica gel chromatography.
Carbodiimide-Mediated Coupling
For higher yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane activate phenoxyacetic acid before adding the amine. This approach, used in purine derivative syntheses, achieves 80–88% yields.
Mechanistic Insight :
EDC forms an active O-acylisourea intermediate, which reacts with the amine to form the amide bond.
Reaction Optimization and Challenges
Byproduct Formation in Alkylation
Competing over-alkylation generates quaternary ammonium salts. Mitigation strategies include:
Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.25 (m, 2H, Ar-H), 6.95–6.89 (m, 3H, Ar-H), 3.72 (s, 2H, OCH₂CO), 3.52–3.48 (m, 2H, CH₂OCH₃), 3.36 (s, 3H, OCH₃), 2.85–2.70 (m, 4H, piperidine-H), 2.45–2.35 (m, 2H, NCH₂), 1.80–1.60 (m, 3H, piperidine-H).
- ¹³C NMR : δ 170.5 (CONH), 158.2 (C-O), 129.4–114.8 (Ar-C), 58.9 (OCH₃), 53.2–45.8 (piperidine-C).
Mass Spectrometry (MS)
Applications and Pharmacological Relevance
Antifungal Activity
Similar N-phenethylpiperidine derivatives demonstrate efficacy against Candida albicans by inhibiting ergosterol biosynthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenoxyacetamide moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
Structural Similarities :
- Piperidine core with a 4-position acetamide substituent.
- Methoxy group attached to the acetamide backbone.
Key Differences :
- Methoxyacetylfentanyl includes a 1-(2-phenylethyl)piperidine substituent instead of the target compound’s 1-(2-methoxyethyl) group.
- The N-phenyl group in methoxyacetylfentanyl is associated with opioid receptor binding, distinguishing its activity from the target compound’s phenoxy group.
Pharmacological Profile :
- Molecular Formula : C₂₂H₂₈N₂O₂; Molecular Weight : 352.5 g/mol.
Goxalapladib (CAS 412950-27-7)
Structural Similarities :
- Shares the 1-(2-methoxyethyl)piperidin-4-yl group.
- Acetamide backbone with extended aromatic systems.
Key Differences :
Therapeutic Application :
Rilapladib
Structural Similarities :
- 1-(2-methoxyethyl)piperidin-4-yl group.
- Acetamide linkage to aromatic systems.
Key Differences :
- Quinoline ring and benzylthio substituents improve selectivity for Lp-PLA2 inhibition.
- Molecular Formula : C₂₉H₂₆F₅N₃O₃S; Molecular Weight : 591.59 g/mol.
Pharmacological Profile :
- Potency: IC₅₀ of 0.23 nM for Lp-PLA2, highlighting the impact of trifluoromethyl and quinoline groups on activity .
Structural and Functional Data Table
Impact of Structural Variations
- Piperidine Substitution : The 1-(2-methoxyethyl) group in the target compound and Rilapladib improves solubility compared to the lipophilic 1-(2-phenylethyl) group in methoxyacetylfentanyl.
- Aromatic Systems: The 2-phenoxy group in the target compound may offer moderate receptor affinity, while bulkier systems (e.g., naphthyridine in Goxalapladib) enhance enzyme inhibition but reduce blood-brain barrier penetration.
- Electron-Withdrawing Groups : Trifluoromethyl substituents (Goxalapladib, Rilapladib) increase metabolic stability and target selectivity.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide with high purity?
- Methodological Answer : Synthesis typically involves sequential alkylation and amidation steps. For example:
Alkylation of 1-(2-methoxyethyl)piperidine with a methyl halide to introduce the methyl group.
Reaction of the resulting intermediate with phenoxyacetic acid chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance amidation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress by TLC and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for characterizing the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) to confirm methoxyethyl (–OCHCHO–) and phenoxy (–OPh) groups.
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] at m/z 349.21 (calculated for CHNO).
- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) and detect impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
